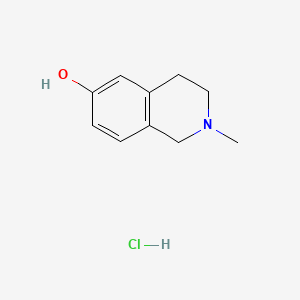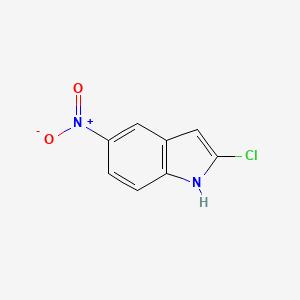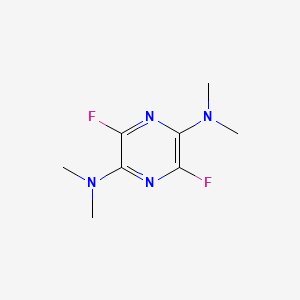
4-(2-Methylpropoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropoxy)benzamide is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzamide, where the benzene ring is substituted with a 2-methylpropoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Methylpropoxy)benzamide can be synthesized through the direct condensation of 4-(2-methylpropoxy)benzoic acid and ammonia or an amine. The reaction typically requires a catalyst and can be performed under ultrasonic irradiation to enhance the reaction rate and yield . A common catalyst used is a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which provides active sites for the synthesis of benzamides .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 4-(2-Methylpropoxy)benzoic acid.
Reduction: 4-(2-Methylpropoxy)benzylamine.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropoxy)benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylpropoxy)benzamide can be compared with other benzamide derivatives, such as:
4-Methoxybenzamide: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.
4-Ethoxybenzamide: Contains an ethoxy group instead of a 2-methylpropoxy group.
4-Butoxybenzamide: Contains a butoxy group instead of a 2-methylpropoxy group.
Uniqueness
The presence of the 2-methylpropoxy group in this compound imparts unique chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
DLJXEPWUMZTZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)

![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

![1-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11901010.png)








